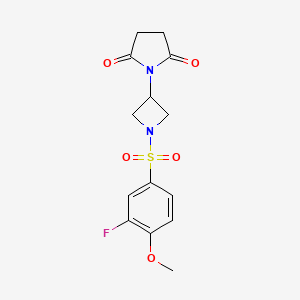

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSWBGKZXOAOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1903140-16-8 |

| Molecular Formula | C14H15FN2O5S |

| Molecular Weight | 342.34 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The sulfonyl and fluoro-substituted phenyl groups are significant for binding interactions, potentially leading to modulation of enzyme activity or receptor antagonism.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit various biological activities:

Antiviral Activity

A study on azetidinone derivatives revealed antiviral properties against human coronaviruses and influenza viruses. For instance, azetidinone derivatives showed moderate inhibitory activity against the human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) . This suggests potential for further exploration in antiviral applications.

Anticancer Properties

Related compounds have demonstrated significant anticancer activity. For example:

- Azetidinones have been shown to inhibit proliferation and induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .

- The fluorinated analogs exhibited notable anticancer effects against HT-29 colon cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of azetidinone derivatives similar to the target compound:

- Study on Antiviral Activity :

- Evaluation of Anticancer Activity :

Comparative Analysis

The unique structural features of this compound distinguish it from other azetidine derivatives:

| Compound Type | Activity | Notes |

|---|---|---|

| Azetidinone Derivatives | Antiviral, Anticancer | Various studies show efficacy |

| Fluorinated Analogues | Enhanced anticancer properties | Significant against HT-29 cells |

| Sulfonamide Compounds | Potential enzyme inhibitors | Interaction with metabolic enzymes |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 3-fluoro-4-methoxyphenyl group in the target compound introduces steric bulk and polarity compared to the 2-fluorobenzyl group in .

- Sulfonyl vs. Sulfanyl : The sulfonyl group (, target compound) enhances polarity and hydrogen-bonding capacity relative to the sulfanyl group ().

Molecular Weight and logP : The target compound’s higher molecular weight (~381) and moderate logP (~1.5) suggest better membrane permeability than simpler derivatives (e.g., ) but lower than bulkier analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can yield be improved?

- Methodological Answer :

- Step 1 : Start with azetidine-3-yl precursors. Sulfonylation of azetidine with 3-fluoro-4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) is critical. Monitor reaction progress via TLC or HPLC .

- Step 2 : Couple the sulfonylated azetidine intermediate with pyrrolidine-2,5-dione. Reflux in acetic acid (as in analogous pyrrolidine-dione syntheses) promotes cyclization and improves regioselectivity .

- Yield Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry. Characterize intermediates via H/C NMR and HRMS to confirm purity .

Q. How can structural ambiguities in the compound’s sulfonyl-azetidine moiety be resolved?

- Methodological Answer :

- X-ray Crystallography : Single-crystal XRD resolves stereochemistry and confirms sulfonyl group orientation (e.g., as in 3-benzyl-1-tosylpyrrolidine structures) .

- Advanced NMR : Use F NMR to track fluorine environments and 2D NOESY to assess spatial proximity of the methoxy group to the azetidine ring .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data across in vitro and cellular models?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and normalize activity to positive controls (e.g., doxorubicin for cytotoxicity). Address solvent interference (DMSO vs. PBS) by testing solubility limits via dynamic light scattering .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) with target engagement assays (e.g., thermal shift assays) to distinguish direct target effects from off-target pathways .

Q. How does the sulfonyl-azetidine group influence pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict membrane permeability and LogP values. Compare with analogs lacking the sulfonyl group .

- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and quantify plasma protein binding via equilibrium dialysis .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified targets (e.g., kinases or proteases). Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

- Covalent Binding Studies : Employ LC-MS/MS to detect covalent adducts with catalytic residues (e.g., cysteine-targeting sulfonyl groups) .

Q. How can process control systems enhance scalability of the synthesis?

- Methodological Answer :

- PAT Integration : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of sulfonylation and coupling steps .

- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce byproducts .

Specialized Methodological Notes

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to compare bioactivity datasets. Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and confounders .

- Toxicity Profiling : Conduct in vitro toxicity screens (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.